molecular formula C14H13Cl4N B14066233 [4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine

[4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine

Cat. No.: B14066233
M. Wt: 337.1 g/mol
InChI Key: IAVUGGWZLLZYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is a chlorinated aromatic compound featuring a phenyl ring substituted with a chloro group at the 4-position and a 2,4,5-trichlorocyclohexa-2,4-dienyl moiety at the 2-position.

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

4-chloro-N,N-dimethyl-2-(2,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)14-4-3-8(15)5-10(14)9-6-12(17)13(18)7-11(9)16/h3-5,7,9H,6H2,1-2H3

InChI Key

IAVUGGWZLLZYFL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Cl)C2CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine typically involves the chlorination of a precursor compound followed by the introduction of the dimethylamine group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as distillation and crystallization can help achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions and amines can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound’s unique structure makes it a valuable tool in biological research, where it can be used to study the effects of chlorinated aromatic compounds on biological systems.

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which [4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in cellular processes and pathways, ultimately affecting the biological activity of the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name/Feature Key Substituents/Modifications Structural Implications Reference
[4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine - 4-Cl-phenyl
- 2,4,5-trichlorocyclohexadienyl
- Dimethylamine
- Rigid cyclohexadienyl system
- High halogen content (Cl)
- Basic amine group
N/A
N-[4-Chloro-2-(6-trifluoromethylpyridin-3-yl)phenyl] derivatives - 4-Cl-phenyl
- 6-(trifluoromethyl)pyridin-3-yl
- Carboxamide backbone
- Pyridine ring with electron-withdrawing CF₃
- Enhanced metabolic stability
4-Chloro-2-(6-methylthiopyridin-3-yl)phenyl derivatives - 4-Cl-phenyl
- 6-(methylthio)pyridin-3-yl
- Carboxamide or morpholine-propargyl groups
- Thioether group (SMe) for lipophilicity
- Potential for sulfur-mediated interactions
4-Chloro-2-(6-trifluoromethylpyrimidin-4-yl)phenyl derivatives - 4-Cl-phenyl
- 6-CF₃-pyrimidin-4-yl
- Hydroxy-oxo-pyridazine scaffolds
- Pyrimidine core with CF₃
- Hydrogen-bonding via hydroxyl groups

Key Structural Differences

Aromatic Core :

  • The target compound employs a chlorinated cyclohexadienyl system, which introduces steric bulk and conformational rigidity compared to the pyridine/pyrimidine rings in analogs . Heteroaromatic systems (e.g., pyridine) enhance π-π stacking and dipole interactions, critical for receptor binding .
  • The dimethylamine group in the target compound contrasts with the carboxamide or morpholine-propargyl groups in analogs, which are designed for hydrogen bonding and solubility .

Substituent Effects: Chlorine vs. Trifluoromethyl (CF₃): While both are electron-withdrawing, CF₃ groups improve metabolic stability and lipophilicity, whereas multiple Cl atoms may increase molecular weight and toxicity risks . Cyclohexadienyl vs. Pyridinyl: The cyclohexadienyl group’s non-planar structure could reduce binding affinity to flat active sites but may improve selectivity for hydrophobic pockets.

Hypothesized Pharmacological Implications

  • However, this could also increase off-target reactivity or toxicity.
  • Pyridine/Pyrimidine Analogs : The CF₃ and methylthio groups in these compounds likely enhance pharmacokinetic properties, such as blood-brain barrier penetration or resistance to oxidative metabolism .

Research Findings and Limitations

  • Patent Data: The referenced patent focuses on carboxamide derivatives for undisclosed therapeutic uses, possibly as kinase inhibitors or anti-inflammatory agents . No direct activity data for the target compound is available.
  • Inferred Properties : The dimethylamine group in the target compound may reduce solubility compared to carboxamide analogs but could improve cellular uptake via protonation in acidic environments.

Biological Activity

The compound [4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine (CAS No. 1261438-13-4) is a chlorinated derivative with a complex structure that includes multiple chlorine atoms and a dimethylamine group. Its molecular formula is C14H13Cl4NC_{14}H_{13}Cl_{4}N with a molecular weight of 337.07 g/mol. The presence of halogen atoms is significant as they are known to enhance biological activity in various compounds.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit notable antimicrobial activity. For instance, studies on chlorinated anilides have shown promising results against various bacterial strains, including Gram-positive bacteria and mycobacteria.

  • Activity Against Bacteria : Compounds structurally related to this compound have demonstrated efficacy against Staphylococcus aureus and methicillin-resistant strains (MRSA). The introduction of halogens typically enhances their antibacterial properties due to increased lipophilicity and interaction with microbial membranes .

Cytotoxicity Studies

In addition to antimicrobial properties, the cytotoxic effects of similar compounds have been evaluated against cancer cell lines. The findings suggest that while some derivatives show significant antibacterial activity, they also exhibit low cytotoxicity towards mammalian cells, making them potential candidates for therapeutic applications .

Case Study 1: Antibacterial Activity

A study evaluated a series of chlorinated cinnamamides for their antibacterial efficacy. Among these, several compounds showed submicromolar activity against S. aureus and were comparable to clinically used antibiotics like ampicillin and rifampicin. The structure-activity relationship indicated that the presence of chlorine atoms was crucial for enhancing the antimicrobial action .

Case Study 2: Anticancer Potential

Research on chlorinated derivatives has also focused on their anticancer properties. One study reported that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index. This selectivity is attributed to the differential uptake and metabolism of these compounds in malignant versus healthy cells .

Data Tables

Compound NameCAS NumberMolecular WeightAntibacterial ActivityCytotoxicity
This compound1261438-13-4337.07 g/molActive against MRSALow
3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine1261812-10-5SimilarModerateModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.